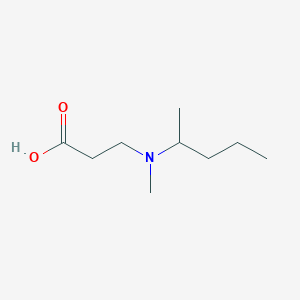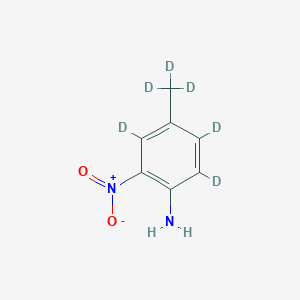
4-Acetyl N-Isoindoline-1,3-dione Mexiletine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetyl N-Isoindoline-1,3-dione Mexiletine is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Métodos De Preparación
The synthesis of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Análisis De Reacciones Químicas
4-Acetyl N-Isoindoline-1,3-dione Mexiletine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include furfural, dimethylhydrazine, and maleimides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with furfural and dimethylhydrazine can yield products in moderate to outstanding yields (41–97%) .
Aplicaciones Científicas De Investigación
In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it has shown promise as a therapeutic agent due to its ability to modulate various biological pathways . Additionally, it has applications in the industry as a component in the production of dyes, colorants, and polymer additives .
Mecanismo De Acción
The mechanism of action of 4-Acetyl N-Isoindoline-1,3-dione Mexiletine involves its interaction with specific molecular targets and pathways. It modulates the activity of certain receptors and enzymes, leading to its therapeutic effects . Additionally, it can inhibit the aggregation of β-amyloid protein, indicating potential use in the treatment of Alzheimer’s disease .
Comparación Con Compuestos Similares
4-Acetyl N-Isoindoline-1,3-dione Mexiletine can be compared with other similar compounds such as phthalimide derivatives and other isoindoline-1,3-dione derivatives . These compounds share similar structural features and chemical reactivity but may differ in their specific applications and biological activities. For example, phthalimide derivatives have been shown to interact with aromatic amino acids at the anionic subsite of acetylcholinesterase, highlighting their potential as acetylcholinesterase inhibitors .
Propiedades
Fórmula molecular |
C21H21NO4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2-[1-(4-acetyl-2,6-dimethylphenoxy)propan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H21NO4/c1-12-9-16(15(4)23)10-13(2)19(12)26-11-14(3)22-20(24)17-7-5-6-8-18(17)21(22)25/h5-10,14H,11H2,1-4H3 |
Clave InChI |
ATOPSJCVSDBYKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1OCC(C)N2C(=O)C3=CC=CC=C3C2=O)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S,3aS,6E,10Z,11aS)-3,10-dimethyl-2-oxo-3a,4,5,8,9,11a-hexahydro-3H-cyclodeca[b]furan-6-carboxylic acid](/img/structure/B15294999.png)


![(1R,2S)-1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B15295019.png)

![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)


![[(6S,8S,9R,10S,11S,13S,14S,17R)-9-fluoro-6,11-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate](/img/structure/B15295079.png)

